

MC4171: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: MC4171

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An In-depth Examination of the First-in-Class Selective KAT8 Inhibitor

Abstract

MC4171, also known as compound 34, has emerged as a significant tool for epigenetic research and a potential starting point for novel therapeutic development. It is a first-in-class, selective, and reversible small-molecule inhibitor of lysine acetyltransferase 8 (KAT8).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MC4171**, with a focus on presenting quantitative data, detailed experimental methodologies, and a clear visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.

Chemical Structure and Properties

MC4171 is chemically identified as (Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid.[4][5] Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(Z)-4-(4-((1H-Pyrrol-2-yl)methylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid	[4][5]
Synonyms	Compound 34	[1][6]
Molecular Formula	C21H15N3O3	
Molecular Weight	357.37 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO	

Biological Activity and Mechanism of Action

MC4171 is a potent and selective inhibitor of KAT8, an enzyme that plays a crucial role in chromatin modification by acetylating lysine 16 of histone H4 (H4K16ac).[4] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[1][4]

The inhibitory activity of **MC4171** against KAT8 and its selectivity over other histone acetyltransferases (HATs) have been quantitatively determined.

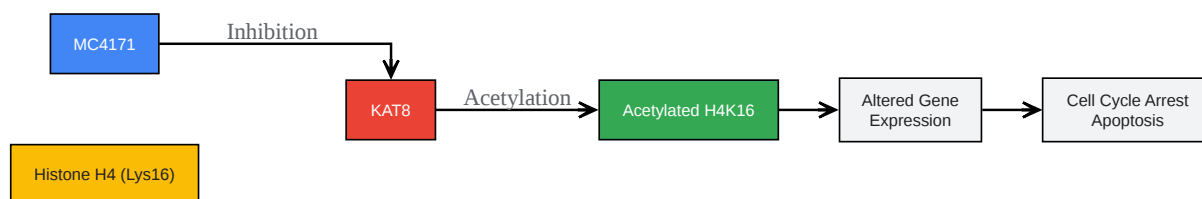
Parameter	Value	Target Enzyme	Reference
IC50	8.1 μ M	KAT8	[1][2][3]
SPR Kd	2.04 μ M	KAT8	[2][3]

MC4171 exhibits antiproliferative activity in various cancer cell lines, demonstrating its potential as a therapeutic agent.[1][4][6]

Signaling Pathway

The primary mechanism of action of **MC4171** involves the direct inhibition of the enzymatic activity of KAT8. This leads to a reduction in the levels of H4K16 acetylation, a key epigenetic

mark. The downstream consequences of this inhibition are still under investigation but are thought to involve alterations in gene expression that ultimately lead to cell cycle arrest and apoptosis in cancer cells.



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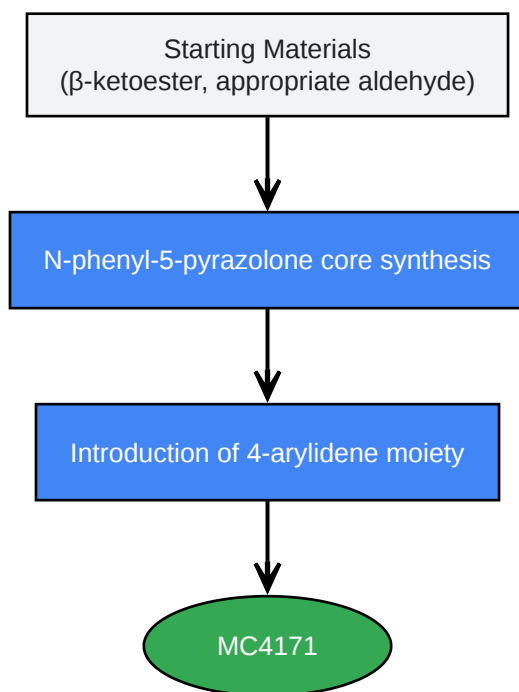
MC4171 inhibits KAT8, preventing H4K16 acetylation.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of **MC4171**, as detailed in "First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8".^{[4][5]}

Chemical Synthesis

The synthesis of **MC4171** involves a multi-step process starting from commercially available reagents. The general workflow is outlined below.



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General synthetic workflow for **MC4171**.

A detailed, step-by-step protocol for the synthesis can be found in the supporting information of the primary literature.^{[4][5]}

KAT8 Inhibition Assay

The inhibitory activity of **MC4171** against KAT8 is typically assessed using a biochemical assay that measures the transfer of an acetyl group from acetyl-CoA to a histone H4 peptide substrate.

Protocol Overview:

- **Reaction Setup:** A reaction mixture containing recombinant KAT8 enzyme, a histone H4 peptide substrate, and acetyl-CoA is prepared in an appropriate buffer.
- **Inhibitor Addition:** **MC4171**, at varying concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

- Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
- Detection: The level of histone acetylation is quantified. This can be achieved using various methods, such as radioactive assays (using [3H]-acetyl-CoA) or antibody-based detection methods (e.g., ELISA or Western blot) with an antibody specific for acetylated H4K16.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is employed to determine the binding affinity (K_d) of **MC4171** to KAT8.

Protocol Overview:

- Immobilization: Recombinant KAT8 is immobilized on the surface of an SPR sensor chip.
- Binding: Solutions of **MC4171** at different concentrations are flowed over the sensor chip surface.
- Detection: The binding of **MC4171** to the immobilized KAT8 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
- Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated from these values.

Cellular Assays (Western Blot)

Western blotting is used to assess the effect of **MC4171** on H4K16 acetylation levels within cancer cells.

Protocol Overview:

- Cell Treatment: Cancer cell lines (e.g., NSCLC or AML) are treated with varying concentrations of **MC4171** for a specified period.

- **Protein Extraction:** Total cellular proteins are extracted from the treated and untreated cells.
- **SDS-PAGE and Transfer:** The protein extracts are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with a primary antibody specific for acetylated H4K16, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-histone H4 or anti-actin) is used to ensure equal protein loading.
- **Detection:** The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of H4K16 acetylation.

Conclusion

MC4171 represents a significant advancement in the field of epigenetics as the first selective small-molecule inhibitor of KAT8. Its well-characterized chemical structure, defined biological activity, and the availability of detailed experimental protocols make it an invaluable tool for investigating the role of KAT8 in health and disease. Further research and development based on the **MC4171** scaffold may lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases associated with KAT8 dysregulation.

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